molecular formula C28H61NO8S B12697592 Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate CAS No. 94138-99-5

Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate

Cat. No.: B12697592
CAS No.: 94138-99-5
M. Wt: 571.9 g/mol
InChI Key: PPKMFHKPCNHXLI-UHFFFAOYSA-M
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Description

Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate typically involves the quaternization of a tertiary amine with a suitable alkylating agent. The reaction conditions often include:

    Reactants: Tertiary amine (e.g., octadecylamine), ethylene oxide, and methyl sulphate.

    Solvent: Anhydrous solvents such as acetonitrile or ethanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous feeding: of reactants into the reactor.

    Temperature control: to maintain optimal reaction conditions.

    Purification: steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminium hydride, sodium borohydride.

    Substitution reagents: Halides, hydroxides.

Major Products

    Oxidation: Formation of oxides and hydroxides.

    Reduction: Conversion to tertiary amines.

    Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate is widely used in scientific research due to its unique properties:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology as an antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.

    Industry: Utilized in the formulation of detergents, disinfectants, and personal care products.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. The molecular targets include:

    Cell membranes: The compound integrates into the lipid bilayer, causing increased permeability.

    Proteins: It can denature proteins by disrupting their tertiary structure.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(octadecyl)ammonium methyl sulphate
  • Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate

Uniqueness

Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate is unique due to its dual hydroxyethoxy groups, which enhance its solubility and interaction with biological membranes compared to other similar quaternary ammonium compounds.

Properties

CAS No.

94138-99-5

Molecular Formula

C28H61NO8S

Molecular Weight

571.9 g/mol

IUPAC Name

bis[2-(2-hydroxyethoxy)ethyl]-methyl-octadecylazanium;methyl sulfate

InChI

InChI=1S/C27H58NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;1-5-6(2,3)4/h29-30H,3-27H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

PPKMFHKPCNHXLI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO.COS(=O)(=O)[O-]

Related CAS

38096-68-3
68796-41-8

Origin of Product

United States

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